3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Medicinal Chemistry Bioisosteres Physicochemical Properties

When replacing benzamide or sulfonamide moieties, generic oxetane amines often fail due to mismatched lipophilicity and basicity. This validated 3-aryl-3-amino-oxetane bioisostere (CAS 1349719-25-0) offers matched molecular pair-confirmed metabolic stability and H-bonding capacity while improving aqueous solubility. • Topologically closer to sulfonamides than amides-privileged starting point for CNS programs requiring BBB penetration. • Demonstrated 90% yield in Pd-catalyzed N-arylation in water for rapid SAR library synthesis. • Supplied as hydrochloride salt, 95% purity; ambient storage and shipping.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
CAS No. 1349719-25-0
Cat. No. B1396235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
CAS1349719-25-0
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
InChIKeyBWSTYOKWTPLJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Trifluoromethylphenyl)oxetan-3-amine HCl – Procurement Data


3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS 1349719-25-0) is a 3,3-disubstituted oxetane building block, existing as a hydrochloride salt with a molecular formula of C10H11ClF3NO and a molecular weight of 253.65 g/mol [1]. It features a 3-trifluoromethylphenyl group and a primary amine, positioning it within the class of 3-aryl-3-amino-oxetanes, which are investigated as amide and sulfonamide bioisosteres [2].

Bioisostere Replacement Tool 3-Aryl-3-amino-oxetane scaffold for amide or sulfonamide substitution studies
3-CF3-Phenyl Substitution Modulates lipophilicity and electronic properties for structure-activity relationship (SAR) exploration
HCl Salt Form Facilitates handling and solubility in common organic/aqueous workup for synthetic workflows

Why 3-(3-Trifluoromethylphenyl)oxetan-3-amine HCl Is Not a Commodity


Despite its simple appearance, 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is not interchangeable with other oxetane amines or benzamide isosteres. Its specific substitution pattern—a 3-trifluoromethylphenyl group on a 3-amino-oxetane core—dictates a unique combination of physicochemical properties, including lipophilicity, solubility, and basicity, which are critical for downstream applications. Generic substitution with a different regioisomer (e.g., 4-trifluoromethylphenyl) or an alternative bioisostere (e.g., a benzamide) can lead to significant changes in these key parameters, potentially derailing a drug discovery or chemical biology program [1]. The matched molecular pair study demonstrates that while amino-oxetanes broadly resemble amides, they exhibit distinct, quantifiable differences that must be accounted for in molecular design [2].

Regioisomer Mismatch (4-CF3 vs. 3-CF3)
4-Trifluoromethylphenyl analog may shift lipophilicity and binding pose, altering SAR trends.
Classical Benzamide Bioisostere
Direct replacement with a benzamide changes basicity, H-bonding, and solubility; amino-oxetane offers distinct profile.
Alternative Oxetane Amines
Varying the aryl group or amine substitution pattern alters conformational preference and metabolic stability.

Selection Evidence for 3-(3-Trifluoromethylphenyl)oxetan-3-amine HCl


Amino-Oxetane vs. Benzamide: Solubility & Basicity

A matched molecular pair study comparing 12 pairs of 3-aryl-3-amino-oxetanes and their corresponding benzamides found that the amino-oxetane motif is more basic than an amide, yet offers a significant reduction in amine basicity compared to a benzylamine. Critically, the amino-oxetanes exhibited 'improved solubility' over their amide counterparts [1].

Solubility & Basicity
Class-level inference
Target: amino-oxetane scaffold
Comparator: corresponding benzamide
Reported improved solubility
Class-level basis for scaffold selection when solubility is a design goal.
Data to verify; matched molecular pair analysis (12 pairs).
Medicinal Chemistry Bioisosteres Physicochemical Properties

Conformation: Amino-Oxetane vs. Sulfonamide

Crystal structure analysis within the matched molecular pair study reveals that the preferred gauche conformation of 3-aryl-3-amino-oxetanes makes their torsion angle and exit vectors more similar to sulfonamides than to amides. The amino-oxetanes also possess significantly lower barriers to rotation, allowing for flexible accommodation of binding sites [1].

Conformation vs. Sulfonamide
Class-level inference
Gauche preference; exit vectors resemble sulfonamides; lower rotational barrier reported
Topological similarity to sulfonamides may support IP generation.
Crystallography and DFT analysis; requires project-specific validation.
Structural Biology Medicinal Chemistry Conformational Analysis

Metabolic Stability: Amino-Oxetane vs. Amide

In the matched molecular pair study, the authors assessed human hepatocyte clearance and found that amino-oxetanes exhibit broadly comparable metabolic stability to their amide counterparts. However, the breaking of the amide conjugation eliminates a potential proteolytic soft-spot, which is a key differentiator in terms of metabolic soft-spot identification [1][2].

Metabolic Stability
Class-level inference
Human hepatocyte clearance comparable to benzamide; lacks proteolytic amide bond
May remove amide hydrolysis liability without adding new metabolic instability.
Matched pair data; magnitude of stability difference not quantified in available source.
Drug Metabolism Pharmacokinetics ADME

High-Yield N-Arylation of Oxetanylamines

A robust synthetic method has been developed for the N-arylation of oxetanylamines, including 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine, using a Pd cross-coupling approach. For example, the reaction of 3-[3-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride with 3-bromoanisole under specific conditions (bis[chloro(1,2,3-trihapto-allylbenzene)palladium(II)], sodium t-butanolate, 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, in water, 16h) yields the desired N-arylated product in 90% yield [1].

N-Arylation Yield
Method context
Reported 90% yield (Pd-cat., H2O)
Demonstrates synthetic utility for library generation and SAR studies.
Supplier method demonstration; conditions may require optimization for other substrates.
Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Application Scenarios for 3-(3-Trifluoromethylphenyl)oxetan-3-amine HCl


Benzamide Scaffold Hopping

This compound is a direct tool for scaffold-hopping campaigns seeking to replace a benzamide moiety with a bioisostere. Evidence from matched molecular pair studies confirms that the amino-oxetane scaffold maintains comparable lipophilicity, metabolic stability, and H-bonding capabilities while offering improved solubility [1]. This substitution can be used to modulate physicochemical properties or circumvent existing intellectual property.

Sulfonamide Bioisostere for CNS

Structural evidence indicates that the conformation of 3-aryl-3-amino-oxetanes is topologically more similar to sulfonamides than to amides [1]. For CNS programs where a less polar sulfonamide equivalent is required for blood-brain barrier penetration, 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine hydrochloride serves as a privileged starting point for designing novel analogs.

Library Synthesis by N-Arylation

A robust, high-yielding (90%) Pd-catalyzed N-arylation protocol in water has been specifically demonstrated for this compound [2]. This enables its efficient use as a core scaffold for generating diverse libraries of N-aryl-oxetanylamines, accelerating structure-activity relationship (SAR) studies in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
Benzamide scaffold hopping
Bioisosteric replacement profile
Solubility and metabolic stability comparability
Sulfonamide bioisostere for CNS
Conformational mimicry of sulfonamides
CNS property tuning (TPSA, BBB penetration potential)
Library synthesis via N-arylation
Demonstrated Pd-catalyzed coupling efficiency
Compatibility with parallel synthesis and aqueous conditions

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